molecular formula C77H116N20O24 B1628327 Joining segment peptide, synthetic CAS No. 102643-50-5

Joining segment peptide, synthetic

Cat. No. B1628327
CAS RN: 102643-50-5
M. Wt: 1705.9 g/mol
InChI Key: GTJASUYQSYEAFD-NPRBSQQLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Joining segment peptide, synthetic, also known as Joining segment peptide, synthetic, is a useful research compound. Its molecular formula is C77H116N20O24 and its molecular weight is 1705.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Joining segment peptide, synthetic suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Joining segment peptide, synthetic including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

102643-50-5

Molecular Formula

C77H116N20O24

Molecular Weight

1705.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C77H116N20O24/c1-36(2)27-49(70(114)97-63(42(10)101)75(119)94-59(37(3)4)72(116)95-60(38(5)6)76(120)121)90-68(112)48(17-14-26-82-77(80)81)88-73(117)61(40(8)99)93-58(107)34-85-67(111)54(35-98)87-57(106)33-84-66(110)51(28-43-15-12-11-13-16-43)92-74(118)62(41(9)100)96-71(115)52(30-45-20-24-47(103)25-21-45)86-56(105)32-83-65(109)50(29-44-18-22-46(102)23-19-44)91-69(113)53(31-55(79)104)89-64(108)39(7)78/h11-13,15-16,18-25,36-42,48-54,59-63,98-103H,14,17,26-35,78H2,1-10H3,(H2,79,104)(H,83,109)(H,84,110)(H,85,111)(H,86,105)(H,87,106)(H,88,117)(H,89,108)(H,90,112)(H,91,113)(H,92,118)(H,93,107)(H,94,119)(H,95,116)(H,96,115)(H,97,114)(H,120,121)(H4,80,81,82)/t39-,40+,41+,42+,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-/m0/s1

InChI Key

GTJASUYQSYEAFD-NPRBSQQLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N

Other CAS RN

102643-50-5

sequence

ANYGYTFGSGTRLTVV

synonyms

J beta sequence
joining segment peptide, synthetic

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.